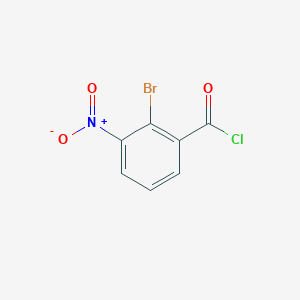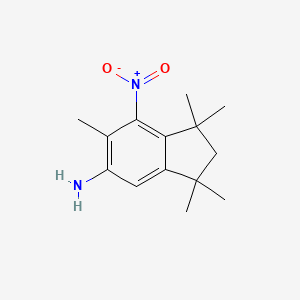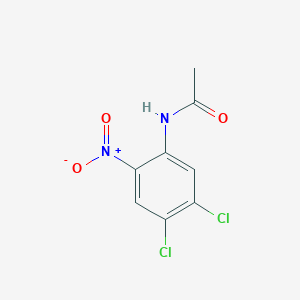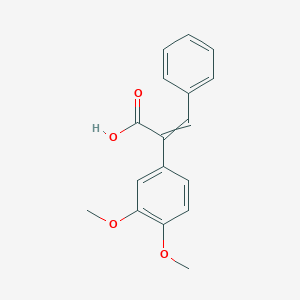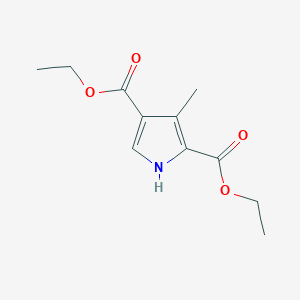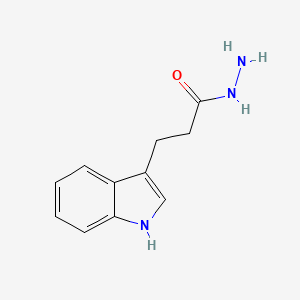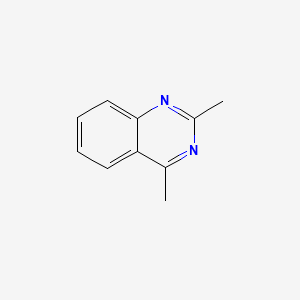
2,4-Dimethylquinazoline
Descripción general
Descripción
2,4-Dimethylquinazoline is a chemical compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse pharmacological activities and have been studied extensively for their potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of quinazoline derivatives has been a subject of interest due to their biological significance. A traceless solid-phase synthesis method for 2,4-diaminoquinazolines has been developed, which involves the condensation of 2-aminobenzonitriles and amines starting from an acyl isothiocyanate resin . This method provides a pathway to synthesize derivatives that could potentially be modified to create 2,4-dimethylquinazoline. Additionally, an eco-friendly, one-pot solvent-free method for synthesizing octahydroquinazoline derivatives has been described, which could be adapted for the synthesis of 2,4-dimethylquinazoline .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been elucidated through various methods, including X-ray structural analysis. For instance, the molecular structure of N-methyl-N-{2-[(diphenyl)(methylamino)methyl]phenyl}benzamide, a related compound, was confirmed by X-ray analysis . This type of analysis is crucial for understanding the three-dimensional conformation and potential reactivity of 2,4-dimethylquinazoline.
Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions, including alkylation. Studies have shown that methylation of 3,4-dihydroquinazolines can occur at two nitrogen atoms, leading to the formation of amides after alkaline hydrolysis . These reactions are significant for modifying the chemical structure and properties of quinazoline compounds, including 2,4-dimethylquinazoline.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For example, the introduction of methyl groups can affect the compound's lipophilicity, which in turn can influence its biological activity and pharmacokinetics . The solid-phase synthesis approach also highlights the purity and yield of the synthesized compounds, which are important factors in determining their practical applications .
Aplicaciones Científicas De Investigación
Anticancer Potential
2,4-Dimethylquinazoline derivatives have shown promise as anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer and efficacious anticancer clinical candidate, with excellent blood-brain barrier penetration and high efficacy in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Heterocyclic Compound Applications
Heterocyclic compounds like 2,4-Dimethylquinazoline and its derivatives are widely used in various industries for preparing analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. They are biochemically significant and tested as potential anticancer reagents and active substances against the HIV virus in vitro due to advances in chemotherapy (Aydemir & Kaban, 2018).
Antihypertensive Properties
2,4-Diamino-6,7-dimethoxyquinoline derivatives have been evaluated as alpha-adrenoceptor antagonists and antihypertensive agents. These compounds showed high in vitro binding affinities for alpha 1-adrenoceptors and demonstrated effective antihypertensive activity in spontaneously hypertensive rats (Campbell et al., 1988).
Gastric Acid Secretion Effects
Studies on 2-guanidine-4-methylquinazoline (2-GMQ) have indicated its ability to decrease basal and stimulated gastric acid secretion. This effect is linked to anti-H2-histamine activity, suggesting potential uses in conditions related to gastric acid secretion (Pinelli et al., 1996).
Direcciones Futuras
While specific future directions for 2,4-Dimethylquinazoline were not found in the retrieved sources, quinazoline derivatives in general are of significant interest in medicinal chemistry research due to their wide range of biological activities . Future research may focus on designing and synthesizing new derivatives or analogues to treat various diseases .
Propiedades
IUPAC Name |
2,4-dimethylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-9-5-3-4-6-10(9)12-8(2)11-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYFFXPVIBDLOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287112 | |
| Record name | 2,4-Dimethylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylquinazoline | |
CAS RN |
703-63-9 | |
| Record name | 2,4-Dimethylquinazoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



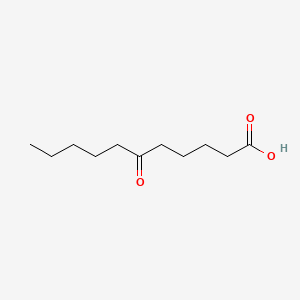
![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)
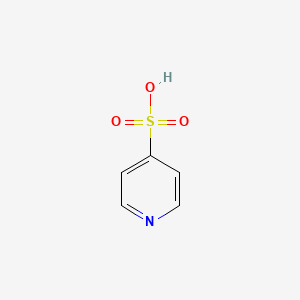
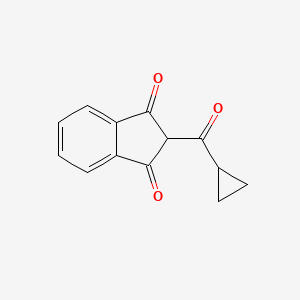
![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)
